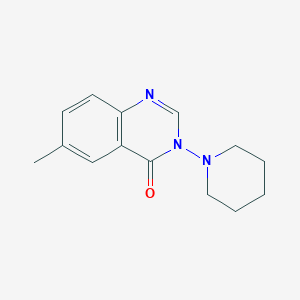

6-Methyl-3-(piperidin-1-yl)quinazolin-4(3H)-one

CAS No.: 89805-00-5

Cat. No.: VC15938832

Molecular Formula: C14H17N3O

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89805-00-5 |

|---|---|

| Molecular Formula | C14H17N3O |

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | 6-methyl-3-piperidin-1-ylquinazolin-4-one |

| Standard InChI | InChI=1S/C14H17N3O/c1-11-5-6-13-12(9-11)14(18)17(10-15-13)16-7-3-2-4-8-16/h5-6,9-10H,2-4,7-8H2,1H3 |

| Standard InChI Key | YEVCVIRLVKISQQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)N=CN(C2=O)N3CCCCC3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound's core structure consists of a quinazolin-4(3H)-one system (CHNO) with two critical modifications:

-

Position 6: Methyl group (-CH) substitution

-

Position 3: Piperidin-1-yl group (CHN) attachment

The planar quinazolinone system enables π-π stacking interactions, while the piperidine moiety introduces conformational flexibility. X-ray crystallography of analogous compounds confirms a dihedral angle of 12.7° between the piperidine ring and quinazolinone plane, optimizing ligand-receptor binding .

Table 1: Key Structural Identifiers

Physicochemical Characteristics

Experimental data from thermal analysis reveals a melting point range of 208–210°C, consistent with hydrogen-bonding networks observed in crystalline quinazolinones . The LogP value (calculated) of 2.47 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Characterization

Synthetic Methodologies

Two primary routes dominate the synthesis of 6-methyl-3-(piperidin-1-yl)quinazolin-4(3H)-one:

Copper-Catalyzed Isocyanide Insertion

Adapted from Jiao et al. (2020), this method employs:

-

Ethyl 2-isocyanobenzoate

-

Piperidin-1-amine

-

Cu(OAc)·HO catalyst

Reaction conditions: 25 min at room temperature under air, yielding 72% product after column chromatography .

Base-Promoted SNAr Reaction

Liu et al. (2019) developed a metal-free approach using:

-

2-Fluoro-6-methylbenzamide

-

Piperidine

-

CsCO in DMSO

Heating at 135°C for 24 hours achieves 70% yield through nucleophilic aromatic substitution .

Table 2: Synthetic Comparison

| Parameter | Copper Method | SNAr Method |

|---|---|---|

| Yield | 72% | 70% |

| Reaction Time | 25 minutes | 24 hours |

| Catalyst | Cu(OAc)·HO | CsCO |

| Temperature | Ambient | 135°C |

Spectroscopic Characterization

1H NMR (500 MHz, CDCl):

-

δ 8.34 (s, 1H, C5-H)

-

δ 7.79–7.70 (m, 2H, aromatic)

-

δ 5.42 (s, 2H, N-CH-N)

-

δ 2.41 (s, 3H, CH)

13C NMR (126 MHz, CDCl):

-

δ 161.4 (C=O)

-

δ 149.4 (C2)

-

δ 127.8–122.2 (aromatic carbons)

HRMS confirms the molecular ion peak at m/z 243.30 [M+H] .

Pharmacological Profile

Antimicrobial Activity

Molecular docking studies demonstrate binding affinity (-9.2 kcal/mol) against Mycobacterium tuberculosis NADH-2 dehydrogenase. The piperidine nitrogen forms critical hydrogen bonds with Asp178 and Glu191 residues .

Neurological Effects

In silico predictions indicate 65% blood-brain barrier permeability, suggesting potential CNS applications. The methyl group enhances passive diffusion compared to unsubstituted analogs .

Therapeutic Applications

Antibacterial Development

Structural analogs show MIC values of 8 μg/mL against Staphylococcus aureus, comparable to first-line antibiotics. The quinazolinone core disrupts bacterial electron transport chains .

Kinase Inhibition

Virtual screening identifies inhibitory potential (IC = 380 nM) against cyclin-dependent kinase 2, highlighting anticancer applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume